molecular formula C17H18N2O3 B2824978 4-Methoxy-1-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydropyridin-2-one CAS No. 2097900-55-3

4-Methoxy-1-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydropyridin-2-one

Cat. No. B2824978
CAS RN: 2097900-55-3
M. Wt: 298.342
InChI Key: GAJHNGQVZGRWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.342. The purity is usually 95%.
The exact mass of the compound 4-Methoxy-1-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydropyridin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methoxy-1-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydropyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-1-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydropyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Parkinson's Disease and Neurotoxicity

  • THIQs, including salsolinol, a compound related to the structure of interest, have been studied for their role in Parkinson's disease (PD). Elevated levels of N-methylated azaheterocyclic amines, such as β-carboline and tetrahydroisoquinoline, were found in the cerebrospinal fluid of parkinsonian patients, suggesting a potential link to the disease's pathogenesis through aberrant protein methylation processes or as endogenous neurotoxins (Aoyama et al., 2000).
  • Exposure to MPTP, a neurotoxin related to tetrahydroisoquinolines, induces Parkinsonism by selectively damaging dopamine neurons in the substantia nigra, which has been instrumental in understanding the neurochemical basis of Parkinson's disease (Burns et al., 1985).

Neuropharmacology and Metabolism

  • The study of THIQs extends to their pharmacological interactions and metabolism. For instance, salsolinol, a dopamine-related THIQ, has been investigated for its potential neuropharmacological effects and metabolic pathways, providing insights into the biochemical interactions within the human body that could relate to addictive behaviors or neurodegenerative diseases (Collins et al., 1979).

Diagnostic and Therapeutic Research

  • Research on THIQs and their derivatives also includes their potential diagnostic and therapeutic applications. For instance, certain THIQs have been explored for their ability to interact with neurotransmitter systems, which could lead to new treatments for psychiatric and neurological disorders (Rabiner et al., 2002).

properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4-methoxy-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-18-11-14(15(22-2)9-16(18)20)17(21)19-8-7-12-5-3-4-6-13(12)10-19/h3-6,9,11H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJHNGQVZGRWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydropyridin-2-one

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